(2E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide
Description
(2E)-3-(2-Chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide is a synthetic cinnamanilide derivative characterized by a 2-chlorophenyl group on the α-carbon and a 4-ethylphenyl substituent on the anilide nitrogen. This compound belongs to a class of molecules designed to optimize antimicrobial activity through strategic substitution patterns.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-2-13-7-10-15(11-8-13)19-17(20)12-9-14-5-3-4-6-16(14)18/h3-12H,2H2,1H3,(H,19,20)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQYPRYNOUJVCQ-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with 4-ethylbenzylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired amide product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Cinnamanilides are highly tunable scaffolds where substituents on the aryl and anilide rings dictate lipophilicity, electronic properties, and bioactivity. Key comparisons include:
Substituent Effects on Lipophilicity (log D):
- Target Compound : The 2-chlorophenyl (electron-withdrawing) and 4-ethylphenyl (moderately lipophilic) groups likely confer intermediate log D values, balancing membrane permeability and solubility .
- Trifluoromethyl-Substituted Analogs : Compounds like (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide exhibit high log D (~4.5–5.0), enhancing antimicrobial potency but increasing cytotoxicity risks .
- Dichlorinated Derivatives: 3,4-Dichlorocinnamanilides (e.g., (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide) show very high log D (>5.5), correlating with broad-spectrum activity but notable cytotoxicity .
Electronic Effects:
- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antibacterial activity by stabilizing the enamide structure and improving target binding .
Antimicrobial Efficacy:
Key Findings :
- Trifluoromethyl and Dichloro Derivatives : Exhibit submicromolar MICs against S. aureus and MRSA, with dichloro analogs also active against Mycobacterium tuberculosis .
- Target Compound : The 2-chloro/4-ethyl substitution likely reduces potency compared to CF₃ or dichloro analogs but may offer a safer profile due to lower lipophilicity .
Cytotoxicity and Selectivity:
- High lipophilicity (log D >5) correlates with cytotoxicity. For example, 3,4-dichlorocinnamanilides show IC₅₀ values of 5–10 μM in mammalian cells, limiting therapeutic utility .
- The target compound’s moderate log D (~3–4) may reduce cytotoxicity risks, as seen in mono-chlorinated analogs with IC₅₀ >10 μM .
Structure-Activity Relationships (SAR)
- Anilide Substitutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
